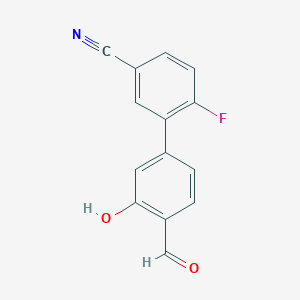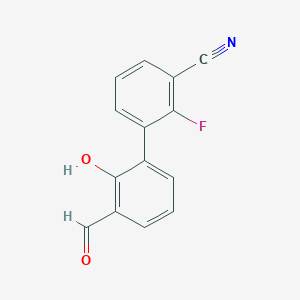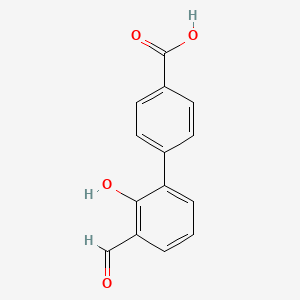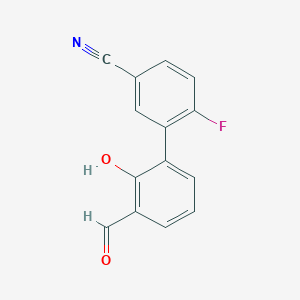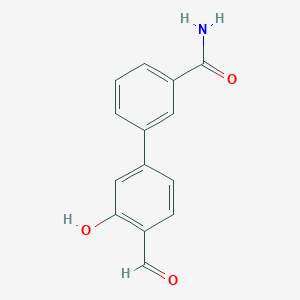
5-(4-Carboxyphenyl)-2-formylphenol, 95%
Overview
Description
5-(4-Carboxyphenyl)-2-formylphenol, 95% (5-4CPF-95) is an organic compound with a molecular formula of C11H10O4. It is a colorless solid with a melting point of 155-157 °C and a boiling point of 336-338 °C. 5-4CPF-95 is a functionalized aromatic compound that has been extensively studied for its various applications in the fields of organic chemistry, biochemistry, and pharmacology. It has been used in a variety of synthetic pathways, including the synthesis of diverse aryl compounds and the preparation of various carboxylic acids and derivatives. In addition, 5-4CPF-95 has also been explored for its potential therapeutic applications, such as its ability to modulate cytochrome P450 (CYP) enzymes, which are important for drug metabolism.
Mechanism of Action
The mechanism of action of 5-(4-Carboxyphenyl)-2-formylphenol, 95% is not fully understood. However, it has been shown to interact with cytochrome P450 (CYP) enzymes, which are important for drug metabolism. Specifically, 5-(4-Carboxyphenyl)-2-formylphenol, 95% has been found to inhibit the activity of CYP2C9, an enzyme involved in the metabolism of many drugs, including warfarin, diclofenac, and phenytoin. In addition, 5-(4-Carboxyphenyl)-2-formylphenol, 95% has been found to inhibit the activity of CYP3A4, an enzyme involved in the metabolism of many drugs, including cyclosporine, tacrolimus, and sirolimus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxyphenyl)-2-formylphenol, 95% are not fully understood. However, it has been suggested that 5-(4-Carboxyphenyl)-2-formylphenol, 95% may have an effect on the activity of certain enzymes involved in drug metabolism, such as cytochrome P450 (CYP) enzymes. In addition, 5-(4-Carboxyphenyl)-2-formylphenol, 95% has been found to inhibit the activity of certain enzymes involved in the metabolism of certain drugs, such as warfarin, diclofenac, and phenytoin.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Carboxyphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. First, it is a relatively inexpensive and readily available compound. Second, it is a versatile compound and can be used in a variety of synthetic pathways. Third, it has been extensively studied for its potential therapeutic applications.
However, there are also some limitations associated with the use of 5-(4-Carboxyphenyl)-2-formylphenol, 95% in laboratory experiments. First, it is a relatively unstable compound and can easily decompose if exposed to high temperatures or strong acids or bases. Second, it has been found to inhibit the activity of certain enzymes involved in drug metabolism, which may limit its use in certain applications.
Future Directions
The potential future directions for the use of 5-(4-Carboxyphenyl)-2-formylphenol, 95% are numerous. First, further research is needed to better understand the biochemical and physiological effects of 5-(4-Carboxyphenyl)-2-formylphenol, 95% and its potential therapeutic applications. Second, further studies are needed to explore the potential use of 5-(4-Carboxyphenyl)-2-formylphenol, 95% in the synthesis of various aryl compounds and the preparation of various carboxylic acids and derivatives. Third, further studies are needed to explore the potential use of 5-(4-Carboxyphenyl)-2-formylphenol, 95% in the development of new drugs and drug delivery systems. Fourth, further research is needed to explore the potential use of 5-(4-Carboxyphenyl)-2-formylphenol, 95% in the development of new catalysts and catalytic processes. Finally, further studies are needed to explore the potential use of 5-(4-Carboxyphenyl)-2-formylphenol, 95% in the development of new materials and nanotechnologies.
Synthesis Methods
5-(4-Carboxyphenyl)-2-formylphenol, 95% can be synthesized using a variety of methods. The most common method is the condensation of 4-hydroxybenzoic acid with formaldehyde in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 100-120 °C for a period of 1-2 hours. The product is then purified by recrystallization from a suitable solvent, such as ethanol. Other methods of synthesis include the reaction of 4-hydroxybenzoic acid with formaldehyde in the presence of a base catalyst, such as sodium hydroxide, or the reaction of 4-hydroxybenzoic acid with paraformaldehyde in an aqueous medium.
Scientific Research Applications
5-(4-Carboxyphenyl)-2-formylphenol, 95% has been widely studied for its various applications in the fields of organic chemistry, biochemistry, and pharmacology. In organic chemistry, it has been used as an intermediate in the synthesis of a variety of aryl compounds, such as aryl halides, aryl ethers, aryl esters, and aryl amines. In biochemistry, it has been used in the preparation of carboxylic acids and derivatives, as well as in the synthesis of various peptides and proteins. In pharmacology, 5-(4-Carboxyphenyl)-2-formylphenol, 95% has been explored for its potential therapeutic applications, such as its ability to modulate cytochrome P450 (CYP) enzymes, which are important for drug metabolism.
properties
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-12-6-5-11(7-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-8,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVAXPWPWMIPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685153 | |
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxyphenyl)-2-formylphenol | |
CAS RN |
1262003-80-4 | |
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










